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CAS No.: 31769-45-6

Cat. No.: B1598247

Get Quote

Executive Summary

The transition from 4'-Hydroxyacetophenone (4-HAP) to 4'-(2-Hydroxyethoxy)acetophenone
(HEAP) represents a fundamental shift in chemical functionality from a phenolic system to a
primary aliphatic alcohol.

e 4-HAP is a classic phenolic building block, characterized by high acidity (pKa ~8.05),
susceptibility to electrophilic aromatic substitution, and use as a preservative and
antioxidant.

 HEAP is the O-hydroxyethylated derivative of 4-HAP. It retains the aromatic ketone core but
replaces the acidic phenolic proton with a neutral, nucleophilic hydroxyethyl tail. This
modification dramatically alters solubility, biocompatibility, and downstream reactivity, making
HEAP a critical intermediate for water-soluble photoinitiators (e.g., Irgacure 2959 precursors)
and functionalized hydrogels.
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Physicochemical Profiling

The core distinction lies in the nature of the hydroxyl group. 4-HAP possesses a phenolic

hydroxyl directly attached to the benzene ring (resonance stabilized), whereas HEAP

possesses a primary alcohol separated by an ethoxy spacer.

Table 1: Comparative Properties

4'-Hydroxyacetophenone

4-(2-

Propert Hydroxyethoxy)acetophen
perty (4-HAP) ydroxy y) p
one (HEAP)
CAS Number 99-93-4 22428-93-9

Molecular Structure

Phenol (Ar-OH)

Primary Alcohol (Ar-O-

CH2CH2-OH)
Molecular Weight 136.15 g/mol 180.20 g/mol
] ] ~88-90 °C (Derivative
Melting Point 109-111 °C
dependent*)
pKa (Hydroxyl) ~8.0 (Acidic) ~16.0 (Neutral)

Water Solubility

Low (< 1 g/100mL at 20°C)

Moderate to High (Enhanced
by glycol tail)

UV Absorption

Amax ~275 nm (Bathochromic

shift in base)

Amax ~270 nm (Stable in

base)

Primary Reactivity

Electrophilic Aromatic Sub., O-

Alkylation

Esterification, Urethane

formation, Acrylation

*Note: Pure HEAP melting point varies by crystal form, but structurally related derivatives like

Irgacure 2959 melt at 88-90°C.

Structural Visualization

The following diagram illustrates the structural relationship and the critical pKa shift that

dictates reactivity.
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Figure 1: Structural evolution from 4-HAP to HEAP, highlighting the shift from acidic phenol to
neutral alcohol.

Synthetic Pathways & Manufacturing
Synthesis of 4-HAP (The Parent)

Industrially, 4-HAP is synthesized via the Fries Rearrangement of phenyl acetate.
o Reagents: Phenyl acetate, Lewis Acid (AICIs or HF).
o Mechanism: The acetyl group migrates from the oxygen to the para-position of the ring.

o Selectivity: Conditions are tuned to favor the para-isomer over the ortho-isomer (2-
hydroxyacetophenone).

Synthesis of HEAP (The Derivative)

HEAP is produced by the O-alkylation of 4-HAP. Modern "green chemistry” protocols prefer
using Ethylene Carbonate over the more toxic 2-chloroethanol.

Reaction Scheme:

This pathway avoids chlorinated byproducts and utilizes a ring-opening mechanism driven by
the phenoxide anion attacking the carbonate.
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Figure 2: Mechanism of HEAP synthesis via Ethylene Carbonate alkylation.

Reactivity & Applications Analysis
4-HAP: The Phenolic Scaffold

Because 4-HAP contains a free phenolic group, its chemistry is dominated by acidity and ring

activation.

o Preservative Efficacy: Used as SymSave H, 4-HAP acts as an antioxidant and preservative

booster in cosmetics.[1] Its phenolic proton can quench free radicals.
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e Chemical Intermediate: It is a precursor for liquid crystals and paracetamol analogs. The ring
is activated at the ortho-position, allowing for further halogenation or nitration.

HEAP: The Linker Scaffold

HEAP is chemically distinct because the phenolic oxygen is "capped" with an ethyl group. The
reactivity shifts entirely to the terminal primary alcohol.

o Photoinitiator Synthesis: HEAP is the direct structural precursor to Irgacure 2959 (2-hydroxy-
4'-(2-hydroxyethoxy)-2-methylpropiophenone). The hydroxyethoxy chain renders the final
photoinitiator water-soluble and biocompatible, making it the gold standard for hydrogel
encapsulation of live cells.

o Polymer Functionalization: The primary alcohol in HEAP can be esterified with acryloyl
chloride to create photo-polymerizable monomers. Unlike 4-HAP, which would form unstable
phenyl esters, HEAP forms stable aliphatic esters.

Experimental Protocol: Synthesis of HEAP

Target: Synthesis of 4'-(2-hydroxyethoxy)acetophenone via Ethylene Carbonate.
Materials:

e 4'-Hydroxyacetophenone (1.0 eq)[2]

o Ethylene Carbonate (1.2 eq)

o Potassium Carbonate (0.05 eq) or Potassium lodide (Cat.)

e Solvent: DMF or Xylene (reflux)

Procedure:

e Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-HAP and
Ethylene Carbonate in the chosen solvent (solvent-free melt is also possible at higher
temps).

o Catalysis: Add the catalyst (K2CO3).
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e Reaction: Heat the mixture to 140-150°C. The evolution of CO:z gas indicates the reaction
progress.

e Monitoring: Monitor via TLC (SiOz; Ethyl Acetate:Hexane 1:1). 4-HAP (Rf ~0.4) will
disappear; HEAP (Rf ~0.2) will appear.[3]

o Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate. Wash
organic layer with 1M NaOH (to remove unreacted 4-HAP phenol).

 Purification: Recrystallize from Ethanol/Water or Toluene.
Validation:

 |IR: Disappearance of broad phenolic OH (~3200 cm~?) and appearance of aliphatic OH
(sharper, ~3400 cm~1) and ether C-O stretch (~1240 cm™1).

e 1H NMR: Appearance of two triplets at ~4.0 ppm (Ar-O-CHz-) and ~3.9 ppm (-CH2-OH).

Safety & Toxicology

» 4-HAP: Classified as an Irritant (Skin/Eye). It is harmful if swallowed.[1] As a phenol, it can
be corrosive at high concentrations and rapidly absorbed through skin.

o HEAP: Generally exhibits lower acute toxicity than the parent phenol due to the etherification
of the acidic proton. However, it should be handled with standard organic safety precautions.

e Environmental: 4-HAP is harmful to aquatic life with long-lasting effects (H412).[4] Waste
streams containing phenols must be segregated from general organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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